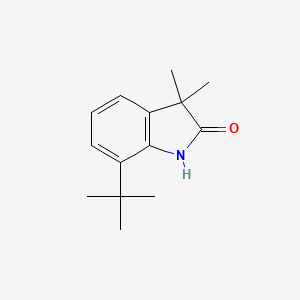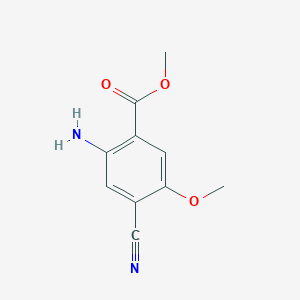
trans-2-(4-(Methoxycarbonyl)phenyl)cyclopropanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-2-(4-(Methoxycarbonyl)phenyl)cyclopropanecarboxylic acid: is an organic compound with the molecular formula C12H12O4 It is a derivative of cyclopropanecarboxylic acid, featuring a methoxycarbonyl group attached to a phenyl ring, which is in turn connected to a cyclopropane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-(Methoxycarbonyl)phenyl)cyclopropanecarboxylic acid typically involves multiple steps. One common method starts with cinnamic acid, which undergoes methylation to form the methyl ester. This intermediate then undergoes cyclopropanation, followed by hydrolysis to yield the racemic mixture of 2-phenylcyclopropanecarboxylic acid. The final step involves chiral resolution to obtain the desired trans isomer .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxycarbonyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives of the phenyl ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, trans-2-(4-(Methoxycarbonyl)phenyl)cyclopropanecarboxylic acid is used as an intermediate in the synthesis of more complex molecules. Its unique cyclopropane ring structure makes it a valuable building block for the development of novel compounds .
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways. It can be used as a probe to investigate the activity of specific enzymes involved in the metabolism of cyclopropane-containing compounds.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be leveraged in the development of new polymers or coatings.
Wirkmechanismus
The mechanism of action of trans-2-(4-(Methoxycarbonyl)phenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring’s strained structure can facilitate binding to active sites, potentially inhibiting or modulating enzyme activity. The methoxycarbonyl group may also participate in hydrogen bonding or other interactions, further influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
- trans-2-Phenylcyclopropanecarboxylic acid
- Cyclopropanecarboxylic acid, 2-phenyl-, trans-
Comparison: Compared to similar compounds, trans-2-(4-(Methoxycarbonyl)phenyl)cyclopropanecarboxylic acid stands out due to the presence of the methoxycarbonyl group, which can significantly alter its chemical reactivity and biological interactions. This functional group can enhance the compound’s solubility and facilitate its use in various synthetic and research applications .
Eigenschaften
Molekularformel |
C12H12O4 |
|---|---|
Molekulargewicht |
220.22 g/mol |
IUPAC-Name |
(1R,2R)-2-(4-methoxycarbonylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H12O4/c1-16-12(15)8-4-2-7(3-5-8)9-6-10(9)11(13)14/h2-5,9-10H,6H2,1H3,(H,13,14)/t9-,10+/m0/s1 |
InChI-Schlüssel |
IXSGVZYMCKOUAM-VHSXEESVSA-N |
Isomerische SMILES |
COC(=O)C1=CC=C(C=C1)[C@@H]2C[C@H]2C(=O)O |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)C2CC2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridin-2-amine](/img/structure/B12971359.png)
![7-Bromothiazolo[4,5-d]pyrimidine](/img/structure/B12971369.png)
![2-Chlorobenzo[f]cinnoline](/img/structure/B12971372.png)
![2-Amino-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12971376.png)
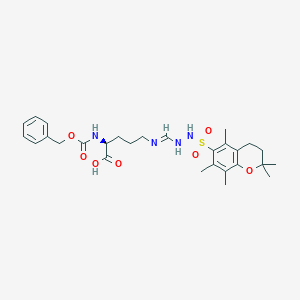
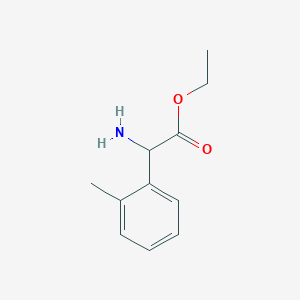
![4-(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-5-yl)-3-methylbenzonitrile](/img/structure/B12971389.png)
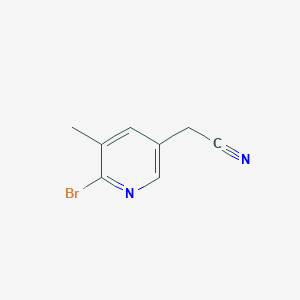
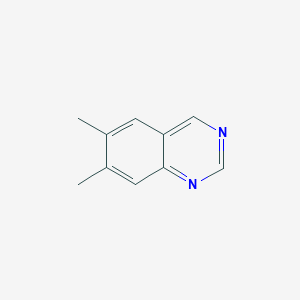
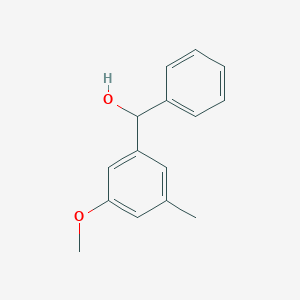
![2-Bromo-4H-cyclopenta[d]thiazol-6(5H)-one](/img/structure/B12971416.png)
